![molecular formula C17H17N3O2 B11837953 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- CAS No. 65971-02-0](/img/structure/B11837953.png)
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- is a heterocyclic organic compound with the molecular formula C17H17N3O2. This compound is part of the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry. The structure consists of a quinazolinone core with a hydroxy and phenylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with phenylglycidol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Halogenated reagents, strong bases like NaH (Sodium hydride)
Major Products Formed:
Oxidation: Quinazolinone derivatives with carbonyl functionalities
Reduction: Aminoquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 3-(2-Hydroxy-3-cyclohexylamino-propyl)-3H-quinazolin-4-one
- 6,7-Dichloro-3-(3-(4-methoxy-phenylamino)-2-oxo-propyl)-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
Comparison: Compared to its analogs, 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- exhibits unique properties due to the presence of the hydroxy and phenylamino groups. These functional groups enhance its solubility and reactivity, making it a more versatile compound for various applications. Additionally, its specific substitution pattern allows for selective interactions with biological targets, potentially leading to more effective therapeutic agents .
Propiedades
Número CAS |
65971-02-0 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
3-(3-anilino-2-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c21-14(10-18-13-6-2-1-3-7-13)11-20-12-19-16-9-5-4-8-15(16)17(20)22/h1-9,12,14,18,21H,10-11H2 |
Clave InChI |
JMLCKVXHAFJFDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


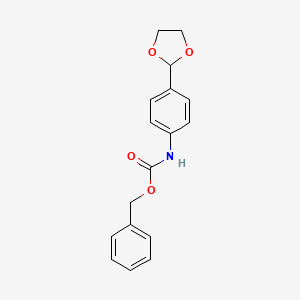
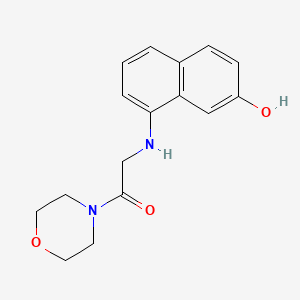
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)
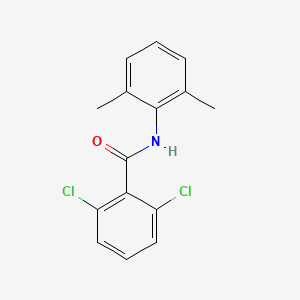


![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
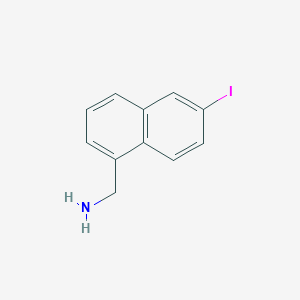
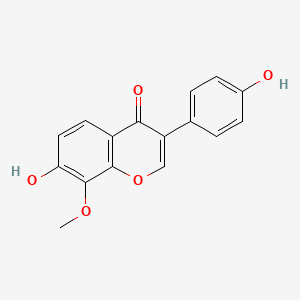
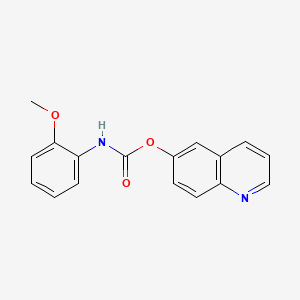

![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)
![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

